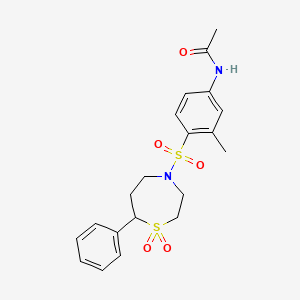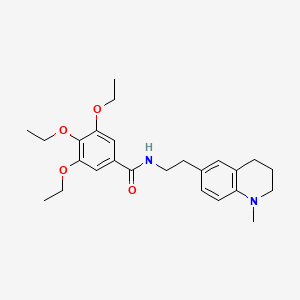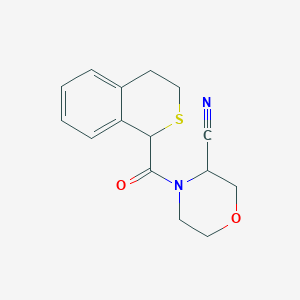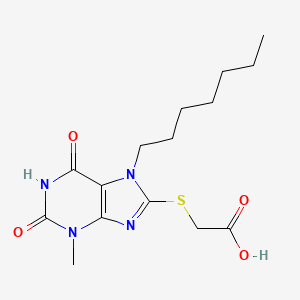![molecular formula C13H14IN B2608578 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 2194965-75-6](/img/structure/B2608578.png)
2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound known for its unique structure and properties. It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.
Mécanisme D'action
Target of Action
The primary targets of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole It is known that indole compounds often interact with various biological targets, influencing cellular processes .
Mode of Action
The specific mode of action of This compound is not well-documented. Indole compounds, in general, are known to interact with their targets through various mechanisms. For instance, the introduction of electron-withdrawing groups on the indole or on the carbonyl components can accelerate the reaction rate .
Biochemical Pathways
The biochemical pathways affected by This compound For example, a gold-catalyzed cascade [4+3] cycloaddition/C-H functionalization has been reported .
Result of Action
The molecular and cellular effects of This compound It is known that indole compounds can influence various cellular processes, contributing to advancements in various scientific fields.
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the iodination of 5,6,7,8,9,10-hexahydrocyclohepta[b]indole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced indole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxidized indole derivatives, and reduced indole compounds, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis to create complex molecules and novel materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: Contains a chlorine atom, which affects its chemical behavior and applications
Uniqueness
2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
IUPAC Name |
2-iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFWXSLDWBSLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-nitrovinyl]dibenzo[b,d]furan](/img/structure/B2608498.png)
![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2608499.png)
![3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2608500.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2608503.png)
![N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2608505.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2608508.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2608511.png)
![5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole](/img/structure/B2608513.png)

![5-Tetradecyl-6-trifluoromethyl[1,3]oxazine-2,4-dione](/img/new.no-structure.jpg)

